

2,4-Dibromonicotinaldehyde: A Technical Overview of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromonicotinaldehyde**

Cat. No.: **B143921**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an aldehyde group on the pyridine ring, offers multiple reaction sites for the construction of more complex heterocyclic systems. This technical guide provides a summary of the available information on **2,4-Dibromonicotinaldehyde**, including its physicochemical properties and potential synthetic utility. Due to a lack of specific literature on its discovery and detailed history, this document focuses on the known data and inferred chemical behavior based on related compounds.

Introduction

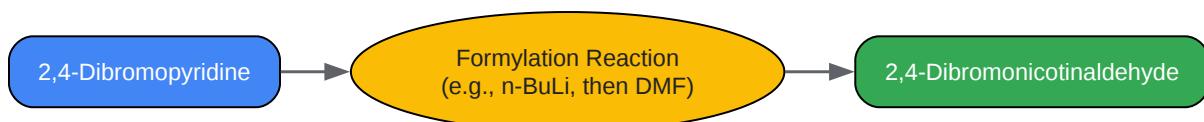
2,4-Dibromonicotinaldehyde, also known as 2,4-Dibromopyridine-3-carboxaldehyde, is a member of the substituted pyridine family, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at positions 2 and 4, and an aldehyde function at position 3 of the pyridine ring, makes it a trifunctional building block. The bromine atoms can be targeted for various cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including condensations, oxidations, and reductions.

While the specific historical details of the first synthesis of **2,4-Dibromonicotinaldehyde** are not readily available in the surveyed literature, its commercial availability from various suppliers indicates its utility as a starting material in synthetic chemistry.

Physicochemical and Safety Data

The key physical, chemical, and safety data for **2,4-Dibromonicotinaldehyde** are summarized in the table below. This information is compiled from various chemical supplier catalogs.

Property	Value
CAS Number	128071-91-0 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ Br ₂ NO [4]
Molecular Weight	264.90 g/mol [4]
Appearance	Off-white to light yellow solid
Melting Point	106-110 °C
Boiling Point	313.4 °C at 760 mmHg
Purity	Typically ≥98%
Storage	Store in a cool, dry, dark place under an inert atmosphere (2-8°C) [2]
Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] [3]


Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **2,4-Dibromonicotinaldehyde** could not be located in the available literature. However, its synthesis can be logically inferred from general methods for the formylation of halogenated pyridines. One plausible synthetic route would involve the formylation of 2,4-dibromopyridine.

The formylation of pyridine rings can be challenging and is often substrate-dependent. Methods such as the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a

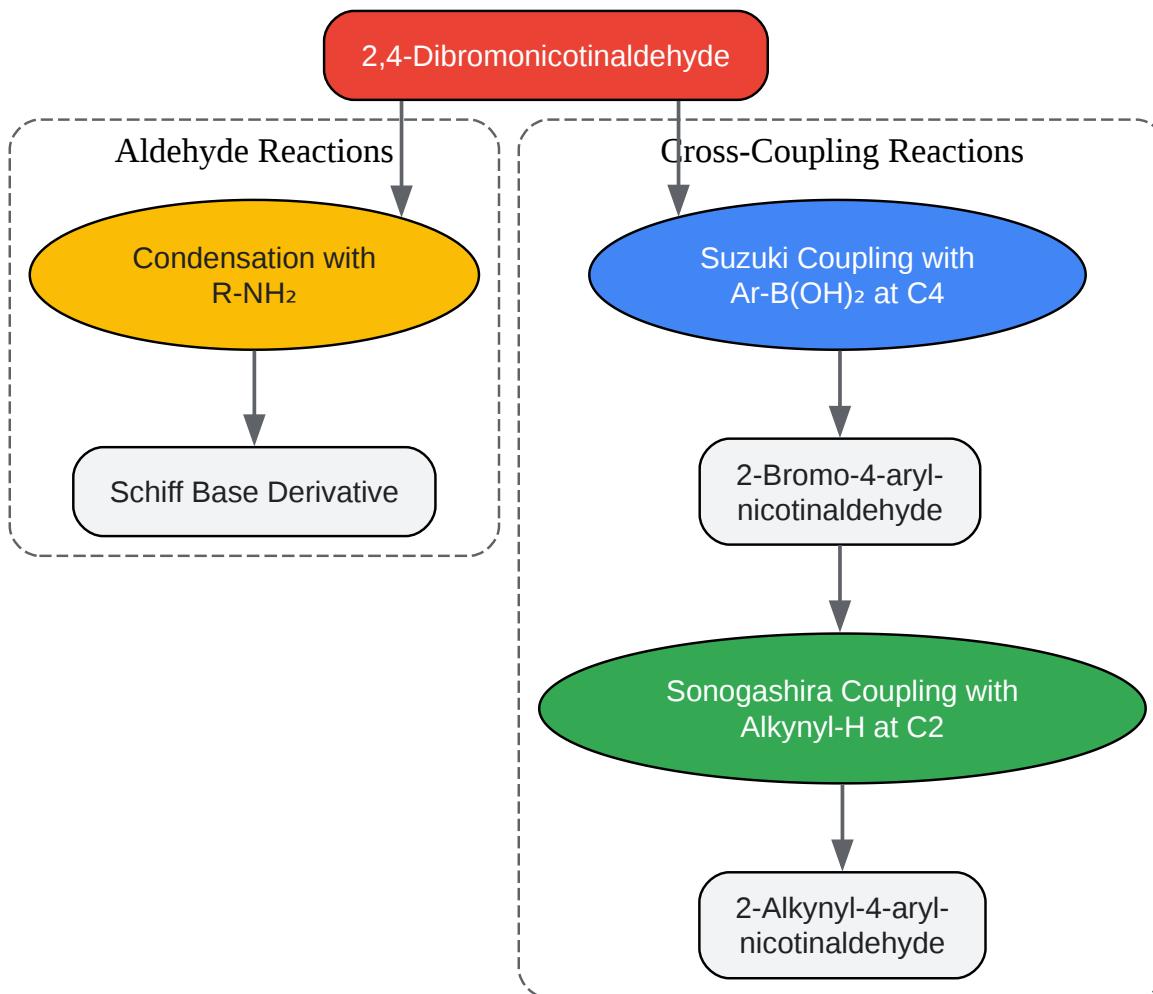
formylating agent (e.g., N,N-dimethylformamide, DMF) are commonly employed for the introduction of an aldehyde group onto a pyridine ring.

The logical workflow for a potential synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2,4-Dibromonicotinaldehyde**.

Chemical Reactivity and Potential Applications


The reactivity of **2,4-Dibromonicotinaldehyde** is dictated by its three functional groups. The aldehyde group can undergo typical reactions such as:

- Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.
- Oxidation: To the corresponding carboxylic acid (2,4-dibromonicotinic acid).
- Reduction: To the corresponding alcohol (2,4-dibromopyridin-3-yl)methanol.
- Wittig and related olefination reactions: To form substituted alkenes.

The bromine atoms are susceptible to nucleophilic aromatic substitution and, more commonly, to metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the pyridine ring, making **2,4-Dibromonicotinaldehyde** a versatile scaffold for building molecular diversity.

Hypothetical Reaction Pathway: Synthesis of a Substituted Pyridine

The following diagram illustrates a hypothetical reaction pathway starting from **2,4-Dibromonicotinaldehyde**, demonstrating its potential in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Hypothetical reaction pathways for **2,4-Dibromonicotinaldehyde**.

Conclusion

2,4-Dibromonicotinaldehyde is a commercially available, versatile building block for organic synthesis. While detailed historical and synthetic information is not prominently featured in the scientific literature, its structure suggests significant potential for the synthesis of a wide array

of complex heterocyclic compounds. The presence of two modifiable bromine atoms and a reactive aldehyde group provides chemists with a powerful tool for generating molecular diversity in drug discovery and materials science research. Further academic studies on this compound would be beneficial to fully elucidate its synthetic potential and reaction characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dibromopyridine-3-carboxaldehyde | 128071-91-0 [m.chemicalbook.com]
- 2. 001chemical.com [001chemical.com]
- 3. 128071-91-0 Cas No. | 2,4-Dibromonicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [2,4-Dibromonicotinaldehyde: A Technical Overview of a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143921#discovery-and-history-of-2-4-dibromonicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com